AZD3965

Cancer Metabolism MCT1 Inhibition Small Molecule Inhibitor

AZD3965 is the definitive chemical probe for MCT1/SLC16A1 research. Unlike AR-C155858 or dual inhibitors, it offers a critical 6-fold selectivity window over MCT2 and zero MCT4 inhibition at 10 µM, ensuring clean, MCT1-specific mechanistic data. Backed by completed Phase I clinical data (NCT01791595) with an established human RP2D of 10 mg BID, it is the only MCT1 inhibitor with validated human PK/PD benchmarks, making it indispensable for translational oncology programs.

Molecular Formula C21H24F3N5O5S
Molecular Weight 515.5 g/mol
CAS No. 1448671-31-5
Cat. No. B1666217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD3965
CAS1448671-31-5
SynonymsAZD3965;  AZD-3965;  AZD 3965.
Molecular FormulaC21H24F3N5O5S
Molecular Weight515.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C(F)(F)F)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)C(C)C)C(=O)N4CC(CO4)(C)O
InChIInChI=1S/C21H24F3N5O5S/c1-9(2)29-18-14(16(30)27(5)19(29)32)13(17(31)28-7-20(4,33)8-34-28)12(35-18)6-11-10(3)25-26-15(11)21(22,23)24/h9,33H,6-8H2,1-5H3,(H,25,26)/t20-/m0/s1
InChIKeyPRNXOFBDXNTIFG-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AZD3965 (CAS 1448671-31-5): Potent and Selective MCT1 Inhibitor for Cancer Metabolism Research and Preclinical Studies


AZD3965 is a first-in-class, orally bioavailable small molecule inhibitor of the monocarboxylate transporter 1 (MCT1/SLC16A1) . It was originally developed by AstraZeneca for oncology and has advanced to Phase I/II clinical trials [1]. MCT1 is a key regulator of lactate shuttling in the tumor microenvironment, and its inhibition by AZD3965 disrupts this metabolic symbiosis, leading to altered glycolysis and potential anti-tumor effects [2]. The compound is characterized by high binding affinity for MCT1, with a Ki of 1.6 nM, and demonstrates significant selectivity over other MCT isoforms, a critical property for mechanistic studies and therapeutic development .

Why AZD3965 Cannot Be Substituted by Other MCT1 Inhibitors or MCT4 Inhibitors: A Case for Specific Procurement


Simple substitution of AZD3965 with other MCT1 inhibitors like AR-C155858, SR13800, or with MCT4 inhibitors like AZD0095 is not scientifically valid due to significant differences in isoform selectivity, binding kinetics, and in vivo pharmacodynamic profiles. Unlike AR-C155858, which potently inhibits both MCT1 and MCT2 , AZD3965 demonstrates a 6-fold selectivity window for MCT1 over MCT2 and does not inhibit MCT4 even at high concentrations . This selectivity profile is crucial for interpreting experimental results, as MCT2 is expressed in normal tissues like the liver and testis, and MCT4 plays a distinct role in hypoxic tumor cell metabolism. Furthermore, the clinical development stage and available human pharmacokinetic data for AZD3965 [1] provide a translatability benchmark that is absent for many research-grade analogs, making it the preferred reference compound for studies aiming to bridge preclinical findings to clinical relevance.

Quantitative Evidence for AZD3965 Differentiation: Head-to-Head and Cross-Study Comparisons with MCT1/MCT4 Inhibitors


MCT1 Binding Affinity and Isoform Selectivity of AZD3965 vs. AR-C155858

AZD3965 demonstrates superior selectivity for MCT1 over MCT2 when compared directly to the dual MCT1/MCT2 inhibitor AR-C155858. AZD3965 binds to MCT1 with a Ki of 1.6 nM and is 6-fold selective over MCT2 . In contrast, AR-C155858 has a comparable Ki for MCT1 (2.3 nM) but also potently inhibits MCT2 with a Ki of 10 nM, resulting in a selectivity window of only ~4.3-fold . This difference in selectivity profiles is critical for interpreting biological effects.

Cancer Metabolism MCT1 Inhibition Small Molecule Inhibitor

Selectivity of AZD3965 for MCT1 Over MCT4 Compared to Dual MCT1/MCT4 Inhibitor Syrosingopine

AZD3965 provides unambiguous MCT1-specific inhibition, as it does not inhibit MCT4 at concentrations up to 10 μM [1]. This is in stark contrast to the dual inhibitor Syrosingopine, which is 60-fold more potent against MCT4 than MCT1 [2]. For researchers investigating MCT1-specific biology, the use of a dual inhibitor like Syrosingopine would confound results by simultaneously blocking lactate export via MCT4, a key compensatory mechanism in hypoxic tumor regions.

Lactate Transport MCT4 Drug Selectivity

Translational Relevance: Clinical Pharmacokinetics and Recommended Phase 2 Dose (RP2D) of AZD3965

Unlike many research-grade MCT1 inhibitors (e.g., SR13800), AZD3965 has established human pharmacokinetic (PK) and pharmacodynamic (PD) data from a completed Phase I clinical trial. In a study of 40 patients with advanced cancer, oral AZD3965 demonstrated attainment of target plasma concentrations and evidence of on-target engagement [1]. The study established a Recommended Phase 2 Dose (RP2D) of 10 mg twice daily, with dose-limiting toxicities (DLTs) being manageable and on-target (e.g., reversible retinal changes) [1]. This clinical data provides a crucial benchmark for correlating in vitro IC50 values (e.g., 85 nM in DLD-1 cells) [2] with in vivo exposures that are achievable and tolerable in humans.

Clinical Pharmacology Pharmacokinetics Phase 1 Trial

In Vivo Efficacy of AZD3965 in MCT1-Expressing Tumor Models Compared to MCT4 Inhibitor AZD0095

In vivo efficacy studies demonstrate the context-dependent utility of AZD3965. In COR-L103 small cell lung cancer (SCLC) xenografts, which primarily express MCT1, AZD3965 treatment led to increased intratumoral lactate and decreased tumor growth as a single agent . However, in models with high MCT4 expression, such as NCI-H358 NSCLC xenografts, the MCT4 inhibitor AZD0095 (IC50 1.3 nM) was required to achieve significant tumor growth inhibition, and only when combined with the VEGF inhibitor Cediranib [1]. This highlights the importance of using AZD3965 in experimental systems where MCT1 is the dominant lactate transporter, and underscores why it cannot be replaced by an MCT4 inhibitor in such contexts.

Xenograft Model In Vivo Efficacy Combination Therapy

Recommended Applications for AZD3965 Based on Validated Comparative Evidence


Investigating MCT1-Specific Biology in Cells with Low or Absent MCT4 Expression

AZD3965 is the optimal chemical probe for dissecting MCT1-specific functions in cell lines such as Raji B-cell lymphoma, LNCaP prostate cancer, or COR-L103 SCLC, which rely primarily on MCT1 for lactate transport. Its lack of MCT4 inhibition at 10 μM ensures that any observed effects on lactate flux, glycolysis, or cell growth can be confidently attributed to MCT1 blockade [1]. This contrasts with dual inhibitors or pan-MCT agents, which would confound mechanistic interpretation.

Establishing a Preclinical-to-Clinical Translational Benchmark for MCT1 Inhibition

For research programs aiming to advance MCT1 inhibitors toward clinical development, AZD3965 serves as the essential reference compound. Its established human PK/PD profile and defined RP2D of 10 mg BID provide a validated target for correlating in vitro potency (e.g., Ki = 1.6 nM, cellular IC50 = 85 nM) with in vivo efficacy and tolerability [2]. This allows researchers to benchmark the exposure-response relationship of their own novel MCT1 inhibitors against a compound with known clinical activity and safety.

Metabolic Reprogramming Studies in Cancer and CAR T-Cell Therapy

AZD3965 is a key tool for studying metabolic rewiring in cancer and immune cells. In a comparative study with AR-C155858, both MCT1 inhibitors were shown to induce metabolic rewiring in CAR T-cells without impairing their effector function [3]. This demonstrates the utility of AZD3965 in complex in vitro systems where precise modulation of lactate metabolism is required, and its selectivity profile over AR-C155858 may provide a cleaner signal in assays sensitive to MCT2 inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD3965

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.